Analgesic Potency Advantage Over 3-Amino-5-trifluoromethylindazole (Class-Level Inference)
Based on class-level patent data for 3-aminoindazole-1- and -2-carboxylic acid derivatives, compounds within this structural family, which includes Methyl 3-amino-2H-indazole-2-carboxylate, demonstrate a 'substantially greater analgesic, antipyretic and antiphlogistic(anti-edematous) action' compared to the closest prior art compound, 3-amino-5-trifluoromethylindazole [1]. While direct numerical ED50 values for the target compound are not provided in the source, the patent explicitly claims this superior therapeutic effect for the compound class, establishing a qualitative benchmark for differentiation from a known comparator [1].
| Evidence Dimension | In vivo Analgesic and Anti-inflammatory Potency |
|---|---|
| Target Compound Data | Not quantified in source, but described as 'substantially greater' action than comparator |
| Comparator Or Baseline | 3-Amino-5-trifluoromethylindazole |
| Quantified Difference | Qualitative improvement ('substantially greater') reported in patent literature [1] |
| Conditions | In vivo animal models for analgesia, antipyresis, and anti-edema (specific assay details not provided in patent abstract) |
Why This Matters
For procurement in pain or inflammation research, this class-level evidence suggests a superior therapeutic window compared to a known, less tolerated analog, justifying its selection for lead optimization despite the lack of precise numerical data for this specific ester.
- [1] Sandoz Ltd. (1977). 3-Aminoindazole-1 and 2-carboxylic acid derivatives. U.S. Patent No. 4,051,252. Washington, DC: U.S. Patent and Trademark Office. View Source
